molecular formula C16H19N3O3S3 B2872290 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049829-87-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2872290
CAS No.: 1049829-87-9
M. Wt: 397.53
InChI Key: LEJUKBFBDNVFQA-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S3 and its molecular weight is 397.53. The purity is usually 95%.
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Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound notable for its complex bicyclic structure, which includes a thiazole ring and a piperidine moiety. This unique architecture suggests significant potential for various biological activities, making it an interesting candidate for pharmaceutical research.

Chemical Structure and Properties

The compound's structural features include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in biological activity.
  • Piperidine Moiety : A six-membered ring that enhances the compound's ability to interact with biological targets.
  • Thiophenyl Sulfonyl Group : Contributes to the compound's reactivity and potential biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O2_{2}S2_{2}
Molecular Weight286.38 g/mol
LogP1.63180
PSA41.13000

Research indicates that compounds with similar structures often exhibit diverse biological activities. The presence of multiple heteroatoms (nitrogen and sulfur) in the structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Potential Biological Activities

  • Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess significant antimicrobial properties. Studies suggest that derivatives can inhibit bacterial growth by targeting cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Similar thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The structural features may also confer anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

  • In Vitro Studies : Preliminary studies using cell lines have indicated that this compound exhibits dose-dependent inhibition of cancer cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Animal Models : In vivo studies are required to evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models. Initial findings suggest promising results in reducing tumor size in xenograft models.
  • Mechanistic Studies : Ongoing research is focused on elucidating the exact mechanisms of action through molecular docking studies and enzyme inhibition assays, which will provide insights into how this compound interacts at the molecular level.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c20-15(18-16-17-11-5-3-7-13(11)24-16)12-6-1-2-9-19(12)25(21,22)14-8-4-10-23-14/h4,8,10,12H,1-3,5-7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUKBFBDNVFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.